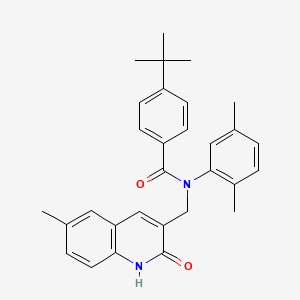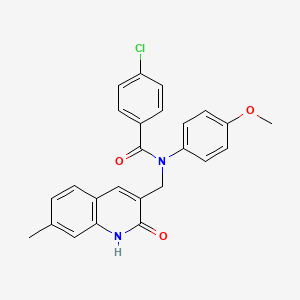
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide, also known as EHPQMB, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. The compound is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide is not fully understood, but studies have suggested that the compound may act by inhibiting certain enzymes or proteins involved in cell proliferation and survival. For example, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been found to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, the compound has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for scientific research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide. One area of interest is in the development of new cancer therapies based on the compound's anti-cancer properties. Another potential direction is in the development of new antibiotics based on the compound's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of oxidative stress-related diseases.
合成法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide involves a multi-step process that begins with the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl chloride to form the intermediate product, N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide. This intermediate is then reacted with 2-hydroxy-3-(chloromethyl)quinoline to yield the final product, this compound.
科学的研究の応用
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4,5-trimethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where the compound has been found to exhibit anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3,4,5-trimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-5-36-22-12-10-21(11-13-22)30(17-20-14-18-8-6-7-9-23(18)29-27(20)31)28(32)19-15-24(33-2)26(35-4)25(16-19)34-3/h6-16H,5,17H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBDBUPDBEJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
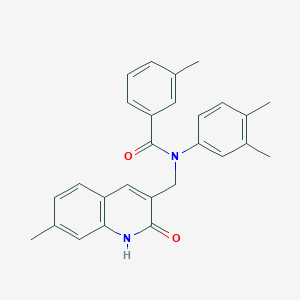

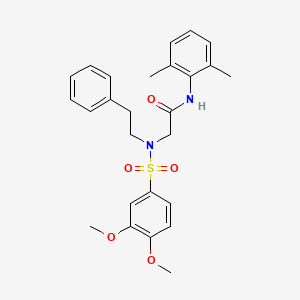
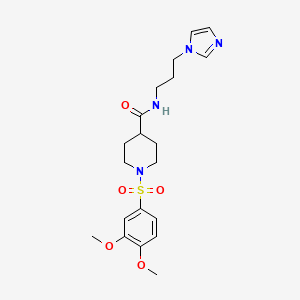
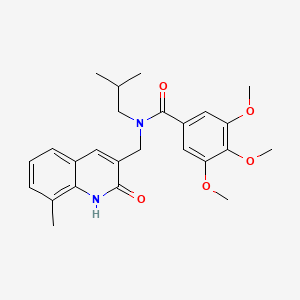
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)


![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)
